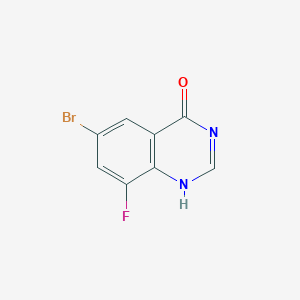

6-bromo-8-fluoro-1H-quinazolin-4-one

Description

Significance of Quinazolinone Core in Contemporary Medicinal Chemistry and Drug Discovery Research

The quinazolinone scaffold is a cornerstone in modern medicinal chemistry, widely regarded as a "privileged structure". nih.gov This designation stems from its unique bicyclic structure, which fuses a benzene (B151609) ring with a pyrimidine (B1678525) ring, allowing it to bind to a diverse array of biological targets with high affinity. nih.govijpsjournal.comnih.gov Quinazolinones are integral building blocks for over 150 naturally occurring alkaloids and a multitude of synthetic compounds, demonstrating remarkable stability and versatility. nih.govresearchgate.netresearchgate.net

The lipophilic nature of the quinazolinone core often facilitates passage across the blood-brain barrier, making it a suitable framework for developing therapeutics for central nervous system disorders. nih.govresearchgate.net The true power of the scaffold lies in its amenability to chemical modification. ijpsjournal.com Researchers have found that substitutions at various positions, particularly at the 2, 3, 6, and 8 positions, can significantly alter the physicochemical properties and, consequently, the biological activity of the resulting derivatives. nih.govnih.govresearchgate.net

This structural adaptability has led to the development of quinazolinone-based compounds with a vast spectrum of pharmacological activities. researchgate.netresearchgate.net These include, but are not limited to, anticancer, antimicrobial (antibacterial, antifungal), antiviral, anti-inflammatory, anticonvulsant, and antihypertensive properties. ijpsjournal.comnih.govwisdomlib.orgnih.gov The successful development of FDA-approved drugs like Gefitinib and Erlotinib for cancer therapy underscores the clinical relevance and therapeutic potential of the quinazolinone core. nih.govnih.gov

Table 1: Selected Pharmacological Activities of Quinazolinone Derivatives

| Pharmacological Activity | Research Focus |

|---|---|

| Anticancer | Inhibition of enzymes like EGFR, PI3K, and tubulin polymerization. nih.govmdpi.comnih.gov |

| Antimicrobial | Efficacy against Gram-positive and Gram-negative bacteria, and various fungi. ijpsjournal.comnih.gov |

| Anti-inflammatory | Modulation of inflammatory pathways. nih.govmdpi.com |

| Antiviral | Activity against viruses such as influenza and HCV. mdpi.com |

Historical Context and Evolution of Quinazolinone Derivatives in Scholarly Investigations

The journey of quinazolinone research began in the 19th century. The first synthesis of a quinazoline (B50416) derivative was reported in 1869, involving the reaction of anthranilic acid and cyanogen. wisdomlib.orgnih.govmdpi.com A significant milestone was the isolation of the first naturally occurring quinazoline alkaloid, (±)-Vasicine (also known as Peganine), from the plant Adhatoda vasica in 1888, which was noted for its bronchodilator effects. mdpi.com

Early synthetic methods laid the groundwork for more advanced techniques that have evolved over time, including microwave irradiation and multicomponent reactions, which enhance efficiency. ijpsjournal.com The stability of the quinazolinone nucleus towards oxidation, reduction, and hydrolysis has been a consistent advantage, encouraging researchers to explore its potential.

In the mid-20th century, the therapeutic potential of synthetic quinazolinones became evident with the introduction of Methaqualone in 1951, a compound recognized for its sedative-hypnotic properties. wikipedia.org This marked a pivotal moment, stimulating broader investigation into the pharmacological diversification of the scaffold. researchgate.net Since then, scholarly investigations have expanded exponentially, leading to the discovery of thousands of derivatives and a deeper understanding of their structure-activity relationships (SAR). nih.gov

Overview of Halogenated Quinazolinones within Research Landscape

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into the quinazolinone scaffold is a key strategy in medicinal chemistry to modulate a compound's biological profile. nih.govresearchgate.netscispace.com Halogenation can influence several critical parameters, including metabolic stability, lipophilicity, bioavailability, and binding affinity to target proteins. mdpi.com Halogenated quinazolinones have thus become a major focus of research, particularly in the development of anticancer and antimicrobial agents. nih.govnih.gov

Structure-activity relationship studies have consistently shown that the position of the halogen substituent is crucial. nih.gov Specifically, the presence of halogens at the 6 and 8 positions of the quinazolinone ring has been found to significantly enhance biological activities. nih.gov For instance, research has demonstrated that incorporating a halogen at the 6-position can improve the anticancer effects of quinazolinone derivatives. nih.gov Similarly, the substitution of iodine at both the 6 and 8 positions was found to markedly improve antibacterial activity in a series of N3-sulfonamide substituted quinazolinones. nih.gov The versatility and specific electronic properties of halogens make them powerful tools for fine-tuning the therapeutic potential of the quinazolinone framework. nih.govscispace.com

Research Rationale and Focus on 6-Bromo-8-Fluoro-1H-Quinazolin-4-one as a Privileged Scaffold

The specific compound, this compound, emerges as a molecule of significant interest based on established principles of medicinal chemistry and the known impact of halogen substitutions on the quinazolinone core. The rationale for its consideration as a privileged scaffold for further derivatization is built upon the synergistic effects anticipated from its unique substitution pattern.

The Quinazolinone Core: As established, the 4(3H)-quinazolinone ring system provides a robust and biologically relevant foundation. nih.gov It is a proven pharmacophore capable of interacting with numerous biological targets. nih.govmdpi.com

6-Bromo Substitution: The presence of a bromine atom at the 6-position is a well-documented strategy for enhancing biological efficacy, particularly in the context of anticancer agents. nih.govresearchgate.net Bromine is a large, lipophilic atom that can form strong halogen bonds and improve interactions within the binding pockets of target enzymes. mdpi.com Its inclusion is a rational design element aimed at boosting potency.

8-Fluoro Substitution: The fluorine atom at the 8-position offers distinct advantages. Fluorine is small and highly electronegative, and its incorporation is known to increase metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, studies on related scaffolds, such as 8-fluoroquinazoline (B71482) derivatives, have shown that this substitution can lead to potent and selective kinase inhibitors. nih.gov The fluorine atom can alter the electronic distribution of the ring system, potentially improving binding affinity and selectivity. nih.gov

The combination of a bromine atom at position 6 and a fluorine atom at position 8 on the quinazolinone scaffold represents a deliberate design strategy. This dual-halogenation pattern aims to harness the potency-enhancing effects of the 6-bromo group while simultaneously leveraging the metabolic stability and favorable electronic properties conferred by the 8-fluoro substituent. This makes this compound a highly promising intermediate and a privileged starting point for the synthesis of new, polysubstituted derivatives with potential applications in medicinal chemistry. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-8-fluoro-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFN2O/c9-4-1-5-7(6(10)2-4)11-3-12-8(5)13/h1-3H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXKSQZXRXUJVGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)N=CN2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C2=C1C(=O)N=CN2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Bromo 8 Fluoro 1h Quinazolin 4 One and Analogous Derivatives

Strategies for Quinazolinone Ring System Construction and Functionalization

The formation of the core quinazolinone structure can be achieved through various synthetic routes, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

Cyclocondensation and Dehydrogenation Approaches

Cyclocondensation reactions are a cornerstone of quinazolinone synthesis. These methods typically involve the condensation of a 2-aminobenzamide (B116534) derivative with a suitable one-carbon source, followed by cyclization. organic-chemistry.orgresearchgate.net A subsequent dehydrogenation step is often necessary to furnish the aromatic quinazolinone ring.

One common strategy involves the cyclization of 2-aminobenzamides with aldehydes, which is catalyzed by an acid like p-toluenesulfonic acid. The resulting dihydroquinazolinone intermediate can then be oxidized to the corresponding 4(3H)-quinazolinone using an oxidizing agent such as PIDA (phenyliodine diacetate). organic-chemistry.org This two-step process offers mild reaction conditions. organic-chemistry.org

Another approach utilizes the reaction of chalcone (B49325) derivatives with hydrazine (B178648) compounds to form pyrazoline rings, which can be further modified. acs.org While not a direct synthesis of quinazolinones, this demonstrates the broader strategy of building heterocyclic systems through cyclocondensation.

The choice of catalyst and reaction conditions can significantly influence the efficiency of these processes. For instance, microwave-assisted synthesis using heteropolyacids as catalysts has been shown to improve yields and reduce reaction times for the condensation of anthranilic acid, amines, and orthoesters. researchgate.net

| Reaction Type | Key Intermediates | Common Reagents | Key Features |

| Cyclocondensation-Dehydrogenation | Dihydroquinazolinones | Aldehydes, p-toluenesulfonic acid, PIDA | Mild conditions, two-step process |

| Microwave-Assisted Cyclocondensation | N/A | Anthranilic acid, amines, orthoesters, heteropolyacids | Improved yields, shorter reaction times |

Reactions from Anthranilic Acid Derivatives and Related Precursors

Anthranilic acid and its derivatives are versatile and widely used starting materials for quinazolinone synthesis. nih.govnih.govgeneris-publishing.comijarsct.co.in A highly employed method involves the acylation of anthranilic acid with an acyl chloride, followed by ring closure with acetic anhydride (B1165640) to form a 1,3-benzoxazin-4-one intermediate. nih.gov This intermediate readily reacts with various amines to yield the desired 4(3H)-quinazolinone derivatives. nih.govnih.gov This method is adaptable and allows for the synthesis of a variety of substituted quinazolinones. nih.gov

For instance, 5-bromoanthranilic acid can be reacted with 3-chloropropionyl chloride to form the corresponding N-acyl-anthranilic acid, which is then cyclized with acetic anhydride to produce a benzoxazinone (B8607429) intermediate. nih.gov This intermediate can then be condensed with amines to give tricyclic 4(3H)-quinazolinone derivatives. nih.gov

The Niementowski synthesis is another classical and straightforward method that utilizes the condensation of anthranilic acid with acid amides, such as formamide, to produce 4-(3H) quinazolinone. nih.gov The reaction proceeds by heating the components, leading to the elimination of water. nih.gov Modifications using microwave irradiation have been developed to enhance the yield and shorten the reaction time. nih.gov

The versatility of anthranilic acid derivatives is further highlighted by their use in three-component reactions. For example, the condensation of anthranilic acid, an amine, and an orthoester or formic acid can be catalyzed by a Brønsted acidic ionic liquid at room temperature under solvent-free conditions to afford 4(3H)-quinazolinones in excellent yields. researchgate.net

| Precursor | Reaction Sequence | Key Reagents | Advantages |

| Anthranilic Acid | Acylation -> Cyclization -> Aminolysis | Acyl chloride, Acetic anhydride, Amine | Highly versatile, good for substitution |

| Anthranilic Acid | Niementowski Condensation | Formamide | Simple, direct method |

| Anthranilic Acid | Three-Component Reaction | Amine, Orthoester/Formic Acid, Ionic Liquid | High efficiency, green conditions |

One-Pot Synthetic Procedures for Quinazolinone Formation

Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot procedures for quinazolinone synthesis. These methods combine multiple reaction steps into a single operation, avoiding the isolation of intermediates and reducing waste. rsc.orggaylordchemical.comnih.govrsc.org

One such approach involves a copper-catalyzed one-pot condensation reaction that generates the amine in situ from ammonia. rsc.org This method allows for the formation of four new C–N bonds in a single pot, leading to good to excellent yields of quinazolinone derivatives. rsc.org Another copper-catalyzed domino strategy utilizes 2-bromobenzamide (B1207801) and aldehydes, benzyl (B1604629) alcohols, or methyl arenes in DMSO as a solvent. gaylordchemical.com This ligand- and base-free method is operationally simple and tolerates a good range of functional groups. gaylordchemical.com

Palladium catalysis has also been employed in one-pot syntheses. A notable example is the reaction of o-nitrobenzamides with alcohols, where a cascade of alcohol oxidation, nitro reduction, condensation, and dehydrogenation occurs without the need for external reducing or oxidizing agents. nih.gov

Furthermore, a "one pot" procedure involving the Pd-catalyzed carbonylation of N-(2-iodophenyl)acetamides has been developed for constructing quinazolinone- nih.govrsc.org-fused polycycles. rsc.org This method features mild reaction conditions and allows for the creation of diverse polycyclic structures. rsc.org

| Catalyst/Promoter | Starting Materials | Key Features |

| Copper(I) | 2-Bromobenzamide, Aldehydes/Alcohols/Arenes | Ligand- and base-free, domino reaction |

| Copper | In situ generated amine from ammonia | Formation of multiple C-N bonds |

| Palladium | o-Nitrobenzamides, Alcohols | Cascade reaction, no external redox agents |

| Palladium | N-(2-Iodophenyl)acetamides | Mild conditions, access to fused polycycles |

Regioselective Introduction of Halogen Substituents at Positions 6 and 8

The precise placement of halogen atoms, such as bromine at position 6 and fluorine at position 8, on the quinazolinone ring is critical for modulating the compound's properties. This is typically achieved through electrophilic aromatic substitution or other selective halogenation methods.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.com The mechanism involves the attack of the aromatic ring on an electrophile, forming a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The position of substitution is directed by the existing substituents on the ring. masterorganicchemistry.com

In the context of quinazolinones, the electron-donating or withdrawing nature of the substituents on the benzene (B151609) portion of the molecule will direct incoming electrophiles. For the synthesis of 6-bromo-8-fluoro-1H-quinazolin-4-one, a precursor with a fluorine atom at the 3-position of an anthranilic acid derivative would be required. The fluorine atom is an ortho-, para-director, but deactivating. Subsequent bromination would likely occur at the position para to the amino group and meta to the fluorine, leading to the desired 6-bromo-8-fluoro substitution pattern.

The reactivity of the quinazoline (B50416) nucleus can be influenced by its substitution pattern. nih.gov For instance, in 2,4-dichloroquinazoline (B46505) precursors, nucleophilic aromatic substitution (SNAr) consistently occurs regioselectively at the 4-position. nih.gov While this is a nucleophilic substitution, it highlights the inherent reactivity patterns of the quinazoline ring system that also influence electrophilic substitutions.

Selective Halogenation Methods and Reagents

Specific reagents and methods are employed to achieve regioselective halogenation. For bromination at the 6-position, N-bromosuccinimide (NBS) is a common and effective reagent. nih.gov The reaction of anthranilic acid with NBS in acetonitrile (B52724) can introduce a bromine atom at the 5-position (which becomes the 6-position in the quinazolinone). nih.gov

For fluorination, selective methods are crucial. Direct fluorination can be challenging, but reagents like Selectfluor can be used for electrophilic fluorination. rsc.org In some cases, fluorinated starting materials are used. For example, the synthesis of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was achieved using a starting material that already contained the fluorine atom on the quinazoline scaffold. nih.gov

The synthesis of a related compound, 6-bromo-8-chloroquinazolin-4(3H)-one, can be achieved through the cyclization of 2-amino-5-bromo-3-chlorobenzoic acid with formamide. evitachem.com This indicates that the halogenation pattern is often established in the precursor before the quinazolinone ring is formed.

In cases where multiple halogens are present, their differential reactivity can be exploited. The C-Br bond is generally more reactive than the C-Cl and C-F bonds in metal-catalyzed cross-coupling reactions, allowing for selective functionalization. researchgate.net

| Halogenation Reaction | Reagent | Target Position | Key Considerations |

| Bromination | N-Bromosuccinimide (NBS) | 6-position | Often performed on the anthranilic acid precursor |

| Fluorination | Selectfluor | Varies | Can be used for direct electrophilic fluorination |

| Precursor-based Halogenation | Halogenated Anthranilic Acids | 6- and 8-positions | Halogen pattern is established before cyclization |

Post-Synthetic Derivatization Strategies of the this compound Core

The strategic placement of bromine and fluorine atoms on the quinazolinone ring, along with reactive sites at the C2, C4, N1, and N3 positions, allows for a multitude of derivatization pathways to generate novel polysubstituted compounds. nih.gov

The C4-oxo group of the quinazolinone ring can be converted into a more versatile C4-chloro substituent, creating a key intermediate for further diversification. This transformation is typically achieved by treating the parent quinazolinone with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The resulting 4-chloroquinazoline (B184009) is highly susceptible to nucleophilic substitution, allowing for the introduction of various functionalities.

Similarly, the C2 position can be functionalized. For instance, starting from the appropriate anthranilic acid, a 2-mercapto group can be introduced, which can then be subjected to further reactions. nih.govnih.gov Halogenation at the C2 position, often creating a 2,4-dichloroquinazoline intermediate when combined with C4 chlorination, provides another avenue for selective derivatization. researchgate.net The differential reactivity of the C2-Cl and C4-Cl bonds allows for sequential and site-selective substitutions.

Table 1: Representative Transformations at C2 and C4 Positions

| Starting Material | Reagent(s) | Position(s) Modified | Product Type |

|---|---|---|---|

| This compound | POCl₃ / Heat | C4 | 6-Bromo-4-chloro-8-fluoroquinazoline |

| 4-Chloroquinazoline Intermediate | R-NH₂ (Amine) | C4 | 4-Aminoquinazoline Derivative |

| 4-Chloroquinazoline Intermediate | R-OH (Alcohol) / Base | C4 | 4-Alkoxyquinazoline Derivative |

| 2-Amino-5-bromo-3-fluorobenzoic acid | Phenyl isothiocyanate | C2 | 6-Bromo-8-fluoro-2-mercapto-3-phenylquinazolin-4(3H)-one |

This table is illustrative and based on general quinazolinone chemistry; specific yields for the 6-bromo-8-fluoro analogue would require dedicated experimentation.

Alkylation and acylation of the nitrogen atoms within the quinazolinone core are fundamental strategies for structural modification. The regioselectivity of these reactions, particularly alkylation, is often dependent on the reaction conditions. juniperpublishers.comresearchgate.net

Alkylation can occur at the N1 or N3 position, and sometimes at the O4 position, with the outcome influenced by factors such as the choice of base, solvent, and the nature of the alkylating agent. juniperpublishers.comresearchgate.netnih.gov Generally, N3-alkylation is the more common and thermodynamically favored outcome, especially under basic conditions in aprotic solvents like DMF. juniperpublishers.comresearchgate.net For instance, the reaction of a quinazolin-4(3H)-one with an alkyl halide in the presence of a base like potassium carbonate typically yields the N3-alkylated product. juniperpublishers.com The use of more sterically hindered reagents or different reaction conditions can sometimes favor O-alkylation. nih.govresearchgate.net

N-acylation reactions, using acyl chlorides or anhydrides, proceed similarly to introduce acyl groups, further expanding the chemical diversity of the quinazolinone library. 2D NMR techniques are crucial for definitively determining the site of alkylation or acylation. juniperpublishers.comresearchgate.net

Table 2: General Conditions for N-Alkylation of Quinazolinones

| Position | Reagent | Base | Solvent | Temperature | Typical Product | Reference |

|---|---|---|---|---|---|---|

| N3 | Benzyl chloride | K₂CO₃ | DMF | 100°C | 3-Benzylquinazolin-4-one | juniperpublishers.comresearchgate.net |

| N3 | Ethyl 6-bromohexanoate | K₂CO₃ | DMF | N/A | N3-alkylated product | researchgate.net |

The halogen atoms at the C6 and C8 positions of the this compound core are prime handles for transition metal-catalyzed cross-coupling reactions. nih.govresearchgate.net These powerful reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex, polysubstituted quinazolinones. nih.govmdpi-res.com

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide (at C6) with an organoboron compound (e.g., a boronic acid or ester) to form a new C-C bond. nih.gov It is known for its mild reaction conditions and tolerance of various functional groups. nih.gov

Sonogashira Coupling: This reaction, typically catalyzed by a combination of palladium and copper, couples the C6-bromo position with a terminal alkyne to introduce an alkynyl substituent. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond by coupling the C6-bromo position with an amine. This is a key method for introducing diverse amino groups onto the quinazolinone scaffold.

The reactivity of the halogens is crucial; the C6-bromo position is significantly more reactive in these palladium-catalyzed couplings than the C8-fluoro position. This differential reactivity allows for selective functionalization at the C6 position while leaving the C8-fluoro atom intact for potential subsequent transformations. A microwave-assisted cyanation of a related 8-bromo-6-fluoro-2-methylquinazolino-4(3H)-one using zinc cyanide and a palladium catalyst has been shown to selectively occur at the C8-bromo position, highlighting the tunability of these reactions. nih.gov

Table 3: Overview of Cross-Coupling Reactions on Halogenated Quinazolinones

| Reaction Name | Catalyst System (Typical) | Reactants | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | Aryl/vinyl boronic acid | C-C | nih.gov |

| Sonogashira | Pd catalyst, Cu(I) cocatalyst, Base | Terminal alkyne | C-C (alkynyl) | nih.gov |

| Buchwald-Hartwig | Pd catalyst, Ligand (e.g., phosphine), Base | Amine (primary or secondary) | C-N | nih.govresearchgate.net |

| Stille | Pd catalyst | Organostannane | C-C | researchgate.net |

| Heck | Pd catalyst, Base | Alkene | C-C (vinyl) | mdpi-res.com |

Development of Sustainable and Environmentally Benign Synthetic Processes for Quinazolinones

In line with the principles of green chemistry, significant efforts have been directed towards developing more sustainable methods for synthesizing the quinazolinone core. researchgate.net These approaches aim to minimize waste, avoid hazardous reagents and solvents, and reduce energy consumption.

Key strategies in the development of environmentally benign processes include:

Catalyst-Free and Solventless Reactions: One approach involves the one-step synthesis of 4(3H)-quinazolinones by simply heating aldehydes and anthranilamides under air, which acts as a cheap and readily available oxidant. tandfonline.com This method avoids the need for both a catalyst and a solvent. tandfonline.com

Use of Water as a Solvent: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. The synthesis of quinazolinone derivatives has been successfully carried out in water using an acetic acid-functionalized magnetic silica-based catalyst, which can be recovered and reused. nih.gov Zeolite solid acid catalysts have also been employed for condensation reactions in water. researchgate.net

Visible-Light Photocatalysis: An innovative and sustainable method utilizes visible light-driven photocatalysis with curcumin-sensitized titanium dioxide (TiO₂) nanoparticles. nih.gov This process enabled a one-pot, three-component reaction to achieve a 97% product yield under optimized conditions, demonstrating a highly efficient and eco-friendly pathway. nih.gov

Use of Recyclable Catalysts: The development of heterogeneous catalysts, such as zeolites or functionalized magnetic nanoparticles, is a cornerstone of green quinazolinone synthesis. researchgate.netnih.gov These solid catalysts can be easily separated from the reaction mixture and recycled, reducing waste and cost. researchgate.net

These advanced and sustainable methodologies not only provide efficient access to the quinazolinone scaffold but also align with the increasing demand for environmentally responsible chemical manufacturing.

Investigation of Biological Activities and Molecular Targets of 6 Bromo 8 Fluoro 1h Quinazolin 4 One and Its Analogs

Anti-Cancer Research Trajectories

The quest for more effective and targeted cancer therapies has led researchers to explore the vast chemical space of quinazolinone derivatives. Analogs of 6-bromo-8-fluoro-1H-quinazolin-4-one have been synthesized and evaluated for their potential to combat cancer through various mechanisms, including the inhibition of key cellular enzymes and the induction of cell death in malignant cells.

Kinase Inhibition Profiles (e.g., EGFR, HER2, VEGFR2, CDK2, PARP-1)

A primary strategy in modern cancer therapy is the inhibition of protein kinases, enzymes that play a crucial role in cell signaling pathways controlling growth, proliferation, and survival. Several quinazolinone derivatives have been identified as potent inhibitors of various kinases implicated in cancer.

Notably, the quinazolinone core is a key feature in several FDA-approved kinase inhibitors. Research has shown that specific analogs exhibit significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR2). For instance, certain 2,3-disubstituted quinazolin-4(3H)-ones have demonstrated potent inhibition of these kinases, with IC50 values in the nanomolar range, comparable to the standard drug Lapatinib.

Cyclin-dependent kinases (CDKs), particularly CDK2, are essential for cell cycle progression, and their inhibition is a valid therapeutic strategy. Quinazolinone-based derivatives have been developed as CDK2 inhibitors, with some compounds showing inhibitory activity at the sub-micromolar level. These compounds often work by competing with ATP for the binding site on the kinase.

Furthermore, Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair, and its inhibition can lead to cell death, especially in cancers with existing DNA repair defects. The quinazolin-4-one scaffold has been successfully utilized as a bioisostere for the phthalazinone core of known PARP inhibitors like Olaparib. Various synthesized quinazolinone derivatives have displayed potent PARP-1 inhibition, with some compounds achieving IC50 values in the low nanomolar range, comparable to Olaparib.

Table 1: Kinase Inhibition Profile of Selected Quinazolinone Analogs This table is interactive. You can sort and filter the data.

| Compound Class | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| Quinazolin-4(3H)-one derivative | CDK2 | 0.173 ± 0.012 | researchgate.net |

| Quinazolin-4(3H)-one derivative | HER2 | 0.079 ± 0.015 | researchgate.net |

| Quinazolin-4(3H)-one derivative | EGFR | 0.215 ± 0.021 | researchgate.net |

| Quinazolin-4(3H)-one derivative | VEGFR2 | 0.289 ± 0.018 | researchgate.net |

| Quinazolinone derivative | PARP-1 | 0.03038 | nih.gov |

| Quinazoline-2,4(1H,3H)-dione derivative | PARP-1 | 0.00102 - 0.00975 | nih.gov |

| Quinazolinone derivative | CDK2 | 0.6 | mdpi.com |

Antiproliferative Activity in Diverse Cancer Cell Lines (e.g., MCF-7, SW480, HepG-2, HCT-116, A549, MDA-MB-231, HeLa)

The efficacy of potential anti-cancer compounds is routinely assessed by their ability to inhibit the growth of various cancer cell lines. Analogs of this compound have been tested against a panel of human cancer cell lines, demonstrating a broad spectrum of antiproliferative activity.

Specifically, 6-bromo-quinazoline-4(3H)-one derivatives have shown potent cytotoxic effects against the breast adenocarcinoma cell line (MCF-7) and the colon adenocarcinoma cell line (SW480). One derivative with an aliphatic linker at the 2-position was found to be particularly potent, with IC50 values of 15.85 µM against MCF-7 and 17.85 µM against SW480 cells. nih.govmdpi.com This activity was notably better than the standard drug Erlotinib against the MCF-7 cell line. mdpi.com

Other quinazolinone derivatives have been evaluated against a wider range of cell lines. For example, isatin-based hybrids incorporating a quinazoline (B50416) moiety demonstrated significant activity against the triple-negative breast cancer cell line MDA-MB-231, with IC50 values as low as 12.00 µM. nih.gov Furthermore, various pyrimidine (B1678525) derivatives, which share structural similarities, have shown potent activity against liver cancer (HepG-2), colon cancer (HCT-116), and cervical cancer (HeLa) cell lines, with IC50 values in the low micromolar range. researchgate.net

Table 2: Antiproliferative Activity (IC50, µM) of Selected Quinazolinone Analogs in Various Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| 6-Bromo-quinazolin-4(3H)-one derivative | MCF-7 | Breast Adenocarcinoma | 15.85 ± 3.32 | nih.gov |

| 6-Bromo-quinazolin-4(3H)-one derivative | SW480 | Colon Adenocarcinoma | 17.85 ± 0.92 | nih.gov |

| Isatin-quinazoline hybrid | MDA-MB-231 | Triple-Negative Breast Cancer | 12.00 ± 0.13 | nih.gov |

| Pyrimidine derivative | HepG-2 | Hepatocellular Carcinoma | 0.3 | researchgate.net |

| Pyrimidine derivative | HCT-116 | Colorectal Carcinoma | 6.6 | researchgate.net |

| Pyrimidine derivative | HeLa | Cervical Carcinoma | - | researchgate.net |

| Quinazoline derivative | A549 | Lung Carcinoma | Micromolar range | scispace.com |

Mechanisms of Action beyond Kinase Inhibition (e.g., oxidative stress, mitochondrial dysfunction, DNA photo-disruption)

Beyond direct enzyme inhibition, quinazolinone derivatives can induce cancer cell death through other intricate cellular mechanisms. A key area of investigation is their ability to induce oxidative stress and disrupt mitochondrial function.

Research on a natural quinazoline derivative isolated from a marine sponge demonstrated its ability to induce apoptosis in breast cancer cells (MCF-7) by promoting the production of reactive oxygen species (ROS). researchgate.net Elevated ROS levels can lead to oxidative damage of cellular components, including the mitochondrial membrane. This disruption of the mitochondrial membrane potential can trigger the release of pro-apoptotic factors like cytochrome c, initiating the caspase cascade and programmed cell death. researchgate.net

Furthermore, some 2,3-substituted quinazolinones have been studied for their antioxidant and DNA-protective capabilities. mdpi.com While seemingly contradictory to inducing oxidative stress, this highlights the complex redox modulation properties of this class of compounds. Depending on the specific derivative and cellular context, they may either act as pro-oxidants in cancer cells, pushing them towards apoptosis, or as antioxidants that protect normal cells from damage. mdpi.com Certain quinazolinone derivatives have also been shown to trigger DNA damage, particularly in the telomere regions, which can lead to apoptosis, especially when combined with PARP inhibitors. The potential for DNA photo-disruption has been explored for some related compounds, though certain quinazolinone analogs have been found to be inactive in this regard. nih.gov

Anti-Microbial Research Trajectories

The rise of antimicrobial resistance has created an urgent need for new therapeutic agents. The quinazolinone scaffold has also emerged as a promising framework for the development of novel antibacterial and antifungal drugs.

Antibacterial Activity (e.g., against Gram-positive strains like Staphylococcus aureus, Bacillus species; Gram-negative strains like Escherichia coli, Klebsiella pneumoniae)

Derivatives of the quinazolinone core have demonstrated significant activity against a range of pathogenic bacteria. A series of novel compounds derived from 6,8-dibromo-4(3H)quinazolinone showed remarkable antibacterial efficacy. One particular derivative exhibited potent activity against both the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 1.56 µg/mL for both. The same study also reported activity against Bacillus cereus.

The antibacterial potential of quinazolin-4(3H)-one derivatives is well-documented, with studies showing efficacy against clinically relevant strains like Klebsiella pneumoniae. researchgate.net The mechanism of action for some quinoline-based compounds, the structural basis of quinazolinones, is known to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, leading to bacterial cell death. researchgate.net The structure-activity relationship for 4(3H)-quinazolinone antibacterials has been explored, revealing that modifications to different parts of the scaffold can significantly impact their potency against methicillin-resistant S. aureus (MRSA).

Table 3: Antibacterial Activity of Selected Quinazolinone Analogs This table is interactive. You can sort and filter the data.

| Compound Class | Bacterial Strain | Gram Stain | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|---|

| 6,8-Dibromo-4(3H)quinazolinone derivative | Staphylococcus aureus | Positive | 1.56 | |

| 6,8-Dibromo-4(3H)quinazolinone derivative | Escherichia coli | Negative | 1.56 | |

| 6,8-Dibromo-4(3H)quinazolinone derivative | Bacillus cereus | Positive | 25 | |

| Quinazolin-4(3H)-one derivative | Klebsiella pneumoniae | Negative | Reported Activity | researchgate.net |

Antifungal Activity (e.g., against Candida albicans, Fusarium moniliforme)

In addition to their antibacterial properties, quinazolinone derivatives have been investigated for their potential to combat fungal infections. Fungal pathogens like Candida albicans are a significant cause of opportunistic infections, especially in immunocompromised individuals.

Derivatives of 6,8-dibromo-4(3H)quinazolinone have shown potent antifungal activity. One such compound displayed a very low MIC of 0.78 µg/mL against Candida albicans. The antifungal effects of a 6-bromo-4-ethoxyethylthio quinazoline analog have also been evaluated against various plant pathogenic fungi, showing high activity with EC50 values ranging from 17.47 to 70.79 µg/mL. nih.gov

The threat of fungal pathogens extends to agriculture, where species like Fusarium can cause significant crop damage. Research into novel quinazolinone derivatives has demonstrated their efficacy against plant pathogenic fungi, including Fusarium graminearum, a close relative of Fusarium moniliforme. researchgate.net One study found that pyrazol-quinazolinone compounds exhibited significant antifungal activity against Fusarium oxysporum, with one derivative showing 62.42% inhibition at a concentration of 300 mg/L. mdpi.com These findings suggest that the quinazolinone scaffold is a versatile platform for the development of new antifungal agents for both medical and agricultural applications.

Anti-Parasitic Activity (e.g., Antimalarial potential)

The quinazoline scaffold is a recognized "privileged" structure in medicinal chemistry, meaning it can bind to multiple biological targets, including those in parasites. nih.gov This has prompted research into its potential as a source for new anti-parasitic drugs. nih.govgrafiati.com While direct studies on this compound are not extensively detailed in the provided results, the broader family of quinazoline and quinazolinone derivatives has been explored for activity against various parasites. nih.govnih.gov

For instance, research into related structures has shown that quinazoline derivatives can be effective against the protozoan parasites that cause Chagas disease. nih.gov Specifically, a series of quinazoline-2,4,6-triamine derivatives bearing nitrobenzoyl groups were found to be the most potent against the parasite, with the effect being observed within 24 hours and lasting for at least five days. nih.gov These compounds were also noted for their high selectivity, as they were not toxic to human control cells. nih.gov The development of such agents is critical due to the limitations and toxicities of current treatments for parasitic infections. nih.gov The diverse pharmacological profiles of quinazoline derivatives, which include antimalarial activity, further underscore the potential of this chemical class in combating parasitic diseases. nih.govnih.govresearchgate.net

Research into Anti-Inflammatory and Immunomodulatory Effects

The quinazolinone core is a key feature in several compounds known for their anti-inflammatory properties. nih.govresearchgate.net This has led to extensive research into new derivatives for their potential to modulate inflammatory pathways and the immune response. nih.govresearchgate.net Studies indicate that quinazoline compounds can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. nih.govresearchgate.net

Recent research has focused on creating hybrid molecules that combine the quinazolinone scaffold with other active groups to enhance these effects. In one study, new quinazolinone-based thalidomide (B1683933) analogs were designed and evaluated for their immunomodulatory and anticancer activities. nih.gov Two compounds, designated 7d and 12, demonstrated significant immunomodulatory properties compared to thalidomide. nih.gov They markedly reduced the levels of TNF-α and Vascular Endothelial Growth Factor (VEGF) in HepG-2 cells and also decreased the expression of the inflammatory transcription factor NF-κB p65. nih.gov

Another study developed a series of quinazolinone derivatives with the dual function of inhibiting cholinesterase and providing anti-inflammatory effects for potential use in Alzheimer's disease. nih.gov The most promising compounds (6f, 6h, and 7b) were found to significantly reduce hippocampal inflammatory markers, including TNF-α, NF-κB, IL-1β, and IL-6, in an animal model. nih.gov These findings highlight the therapeutic potential of quinazolinone analogs in managing conditions with a significant inflammatory component. researchgate.netnih.govresearchgate.net

Table 1: Immunomodulatory Activity of Quinazolinone Analogs

| Compound | Target Cell Line | Effect on TNF-α (pg/ml) | Effect on NF-κB p65 (% Reduction) | Effect on VEGF (pg/ml) | Source |

|---|---|---|---|---|---|

| Control (Untreated) | HepG-2 | 162.5 | - | 432.5 | nih.gov |

| Thalidomide | HepG-2 | 53.1 | 60.26% | 153.2 | nih.gov |

| Compound 7d | HepG-2 | 57.4 | 69.33% | 161.3 | nih.gov |

| Compound 12 | HepG-2 | 49.2 | 77.74% | 132.8 | nih.gov |

Neurological and Central Nervous System (CNS) Activity Investigations

The metabotropic glutamate (B1630785) receptor 7 (mGlu7), a Class C G protein-coupled receptor (GPCR), is widely expressed in brain regions associated with emotion, cognition, and reward. nih.gov This has made it a target for developing new treatments for conditions like schizophrenia. Following the glutamatergic theory of schizophrenia, which suggests that an excess of the neurotransmitter glutamate is a key factor, researchers have investigated compounds that can modulate this system. nih.gov

A recent study focused on synthesizing and testing a library of new compounds for their activity as negative allosteric modulators (NAMs) of the mGlu7 receptor. nih.gov Within the 22 chemical scaffolds examined, active compounds were exclusively found in the quinazolinone chemotype. nih.govnih.gov One particularly promising analog, 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (also known as ALX-171), was identified. nih.govnih.gov This compound was found to be a selective mGlu7 NAM with an IC₅₀ value of 6.14 µM. nih.govnih.gov

ALX-171 demonstrated an antipsychotic-like profile in several animal models, showing efficacy in tests related to the positive, negative, and cognitive symptoms of schizophrenia. nih.govnih.gov The proposed mechanism involves the inhibition of mGlu7 receptors on GABAergic nerve terminals, which in turn facilitates the release of the inhibitory neurotransmitter GABA. nih.gov This increase in GABAergic activity helps to counteract the excessive glutamatergic excitation believed to underlie schizophrenia symptoms. nih.gov The promising results for ALX-171 support further development of quinazolin-4-one derivatives as potential new drugs for schizophrenia treatment. nih.govnih.gov

The inhibition of cholinesterases, enzymes that break down the neurotransmitter acetylcholine, is a primary strategy for treating the symptoms of Alzheimer's disease. nih.gov The quinazoline and quinazolinone scaffolds have been identified as promising structures for developing new cholinesterase inhibitors. mdpi.comnih.gov Their structural similarity to existing drugs like tacrine (B349632) has spurred research in this area. mdpi.com

A study focused on designing multifunctional agents for Alzheimer's disease led to the synthesis of a series of quinazolinone derivatives with both cholinesterase inhibitory and anti-inflammatory properties. nih.gov The initial in vitro screening for acetylcholinesterase (AChE) inhibition identified several compounds (4b, 5a, 6f, 6h, and 7b) as having superior activity, warranting further investigation. nih.gov

In a separate study, researchers synthesized novel 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivatives and evaluated their anticholinesterase activity. mdpi.com The most effective compound, 7-(3-Chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, showed the highest inhibitory potency with an IC₅₀ value of 6.084 ± 0.26 μM. mdpi.com Molecular modeling suggested that this lead compound interacts effectively with the enzyme, indicating its potential as a drug candidate for Alzheimer's disease. mdpi.com

Table 2: Anticholinesterase Activity of Quinazolinone Analogs

| Compound | Target Enzyme | Inhibitory Potency (IC₅₀) | Source |

|---|---|---|---|

| 7-(3-Chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | Cholinesterase | 6.084 ± 0.26 μM | mdpi.com |

The γ-aminobutyric acid (GABA) system, particularly the GABA-A receptor, is the primary source of inhibitory neurotransmission in the central nervous system. nih.gov Modulation of this receptor is a key mechanism for sedative-hypnotic and anticonvulsant drugs. The quinazoline ring is a well-established substructure in compounds with these activities. nih.gov

Research has shown that certain quinazoline derivatives can act as stimulants of the GABA-A receptor. nih.gov Upon activation, the receptor's chloride ion channel opens, leading to hyperpolarization of the neuron and an inhibitory effect on neurotransmission. nih.gov A study involving new substituted-6-fluoro-quinazoline-4-amine derivatives investigated their anticonvulsant effects and affinity for the GABA-A receptor. nih.gov Docking studies confirmed that these compounds could bind to the active site of the GABA-A receptor. nih.gov In animal models, compounds with para-bromo, para-chloro, and para-fluoro substitutions on the quinazoline ring were particularly effective, increasing the concentration of GABA in the brain, an effect comparable to the standard anticonvulsant drug clobazam. nih.gov

Further research into pyrazolo[1,5-a]quinazoline derivatives also identified them as modulators of the GABA-A receptor. nih.gov Electrophysiological assays on recombinant GABA-A receptors confirmed the activity of these compounds, validating their potential as CNS-active agents. nih.gov

Exploration of Other Emerging Biological Activities (e.g., Antidiabetic, Antioxidant)

Beyond their well-documented effects on cancer and the CNS, quinazoline and quinazolinone derivatives are being investigated for a wide array of other biological activities. nih.govmdpi.com

Antioxidant Activity: Oxidative stress from excess free radicals is implicated in many diseases, making the development of new antioxidants a key research area. mdpi.com The quinazolin-4-one scaffold has been combined with phenolic groups, which are known for their potent antioxidant effects, to create new hybrid molecules. nih.gov A study synthesized four series of these hybrid compounds and evaluated their antioxidant potential through various in vitro assays. nih.gov The hypothesis was that linking the two active pharmacophores could lead to an additive or synergistic increase in antioxidant activity. nih.gov The results confirmed that these new phenolic derivatives of quinazolin-4(3H)-one possess potential as antioxidant agents. nih.gov

Antidiabetic Activity: The quinazoline framework has also been explored for its potential in managing diabetes. nih.govymerdigital.com One of the targets for antidiabetic drugs is the enzyme dipeptidyl peptidase IV (DPP-4). A review of quinazolinone-based hybrids highlights research into their potential as DPP-4 inhibitors, which could offer a new therapeutic approach for diabetes. nih.gov The broad pharmacological potential of quinazoline derivatives continues to make them an attractive scaffold for discovering new treatments for a variety of diseases. mdpi.comymerdigital.com

Structure Activity Relationship Sar Studies of 6 Bromo 8 Fluoro 1h Quinazolin 4 One Scaffolds

Impact of Halogen Substitutions (Bromine at C6, Fluorine at C8) on Biological Potency and Selectivity

The presence of a halogen at the C6 position of the quinazolinone ring is a recurring motif in compounds with significant biological activity. Studies have indicated that a bromine atom at this position can enhance anticancer effects. nih.gov The introduction of a halogen can influence the electronic properties of the ring system and provide additional points of interaction with biological targets.

While direct comparative studies on the 6-bromo-8-fluoro substitution pattern are scarce, research on related dihalogenated quinazolinones offers some clues. For instance, 6,8-diiodo-substituted quinazolinones have demonstrated improved antibacterial activity. mdpi.com This suggests that halogenation at both C6 and C8 can be beneficial for certain biological activities. The specific combination of bromine at C6 and the highly electronegative fluorine at C8 would be expected to significantly modulate the electronic distribution of the aromatic ring, potentially impacting target binding and selectivity. However, without dedicated studies on 6-bromo-8-fluoro-1H-quinazolin-4-one derivatives, the precise impact of this dual halogenation on potency and selectivity remains largely theoretical.

Influence of Substituents at N1, C2, N3, and C4 Positions on Biological Activity and Target Binding Affinity

The biological activity of quinazolinone derivatives is highly dependent on the nature and position of various substituents.

N1-Substitutions: While some related heterocyclic systems, like quinolones, have been studied with N1-substituents, there is a lack of specific data on N1-substituted this compound. researchgate.netnih.gov

C2-Substitutions: The C2 position is a common site for modification. Studies on 6-bromo-quinazolinones have shown that introducing different moieties at C2 can lead to potent anticancer agents. For example, derivatives with a thiol group at C2, which is further substituted, have been synthesized and evaluated for their cytotoxic effects. nih.gov The nature of the substituent on the thiol group (aliphatic vs. aromatic) has been shown to significantly affect activity. nih.gov

N3-Substitutions: The N3 position is another critical point for substitution, often influencing the compound's interaction with target proteins. In many quinazolinone-based anticancer agents, the N3 position is substituted with an aryl group, which can engage in hydrophobic interactions within the target's active site. nih.gov For instance, in a series of 2,3,6-trisubstituted quinazolin-4-ones, where C6 was brominated and C2 held a phenyl group, various substituted benzalamino groups at the N3 position were explored for their anticancer activity. nih.gov

C4-Position: The C4 position in this compound is a carbonyl group, which is a key feature of the quinazolinone scaffold and crucial for its biological activity, often acting as a hydrogen bond acceptor. Substitution at this position would fundamentally alter the scaffold to a different class of compound, and as such, SAR studies typically focus on maintaining the C4-oxo functionality.

Table of C2 and N3 Substitutions on Related 6-Bromo-Quinazolinone Scaffolds and their Reported Activities:

| Scaffold | C2-Substituent | N3-Substituent | Reported Biological Activity | Reference |

| 6-Bromo-quinazolin-4(3H)-one | -SH (further substituted with alkyl/aryl groups) | Phenyl | Anticancer | nih.gov |

| 6-Bromo-quinazolin-4(3H)-one | Phenyl | Substituted benzalamino | Anticancer | nih.gov |

Analysis of Molecular Hybridization and Pharmacophore Combination Effects on SAR

Molecular hybridization is a strategy that combines two or more pharmacophores to create a new hybrid molecule with potentially enhanced activity or a dual mode of action. mdpi.com The quinazolinone scaffold has been a popular candidate for such hybridization. mdpi.com For example, quinazolinones have been hybridized with phenols to create potent antioxidants and with other heterocyclic moieties to generate dual inhibitors for cancer therapy. frontiersin.orgnih.gov

Correlations between Structural Features and Efficacy in Preclinical Models

Preclinical evaluation in relevant biological models is essential to establish the therapeutic potential of new chemical entities. Several studies have reported the in vitro and in vivo efficacy of various quinazolinone derivatives. For example, certain 6-bromo-2-thio-3-phenyl-quinazolin-4-one derivatives have been tested in vitro against cancer cell lines like MCF-7 and SW480, showing promising cytotoxic activity. nih.gov In some cases, these compounds have demonstrated greater potency than the established drug Erlotinib. nih.gov

Furthermore, in vivo studies on other classes of quinazolinone derivatives have been conducted. For instance, some novel 4-hydroxyquinazoline (B93491) derivatives have been evaluated in mouse xenograft models and have shown significant tumor growth suppression. nih.gov These studies highlight the potential of the quinazolinone scaffold in developing effective therapeutic agents.

However, there is a clear absence of preclinical data for derivatives of this compound. While the general findings for other substituted quinazolinones are encouraging, the efficacy of this specific scaffold in preclinical models remains to be determined through future research.

Computational Chemistry and Molecular Modeling for 6 Bromo 8 Fluoro 1h Quinazolin 4 One

Molecular Docking Investigations to Elucidate Ligand-Target Interactions

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. For 6-bromo-8-fluoro-1H-quinazolin-4-one, docking studies can elucidate its potential binding modes within the active sites of various biological targets.

Protein Kinases: The quinazolinone scaffold is a well-established framework for the development of protein kinase inhibitors. nih.govtandfonline.com Molecular docking studies of related 6-bromo-quinazolinone derivatives have been performed against Epidermal Growth Factor Receptor (EGFR) kinase. nih.govresearchgate.netnih.gov These studies reveal that the quinazolinone core can form crucial hydrogen bonds with key residues in the hinge region of the ATP-binding site, while the substituent at the 6-position, in this case, a bromine atom, can form additional interactions, potentially enhancing binding affinity. nih.gov For this compound, the fluorine atom at the 8-position could further modulate the electronic properties and binding interactions within the active site. nih.gov Docking studies on a similar compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, against Aurora A kinase have shown that the 8-fluoro substituent can have a significant impact on binding to the hinge region. nih.gov

PBP2a, mGlu7 Receptor, and DNA: While specific docking studies of this compound against Penicillin-Binding Protein 2a (PBP2a), metabotropic glutamate (B1630785) receptor 7 (mGlu7), and DNA are not extensively documented in the public domain, the versatility of the quinazolinone scaffold suggests potential interactions. For instance, quinazolinone derivatives have been investigated as negative allosteric modulators (NAMs) of the mGlu7 receptor. nih.govnih.gov Docking studies would be instrumental in predicting the binding of this compound to the allosteric site of the mGlu7 receptor. Similarly, certain quinazolinones can interact with DNA; docking simulations could predict whether this compound intercalates into the DNA double helix or binds to the minor groove. researchgate.net

Below is a table summarizing representative findings from molecular docking studies on analogous quinazolinone compounds, which can provide a model for the expected interactions of this compound.

| Target Protein | Ligand (Analogue) | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Reference |

| EGFR | 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative | Met790, Lys745 | -6.7 | nih.govresearchgate.net |

| Aurora A Kinase | 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Pro214 | Not Specified | nih.gov |

| DNA Gyrase | 2-substituted quinazolin-4(3H)-one | Not Specified | Not Specified | researchgate.net |

Molecular Dynamics Simulations for Dynamic Binding Behavior Analysis

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time. An MD simulation of a 6-bromo-quinazoline derivative complexed with EGFR has been reported, assessing the conformational stability of the enzyme-ligand system. researchgate.net The Root-Mean-Square Deviation (RMSD) of the protein backbone atoms is monitored throughout the simulation. A stable RMSD profile suggests that the ligand remains securely bound within the active site and does not induce significant conformational changes in the protein. researchgate.net For this compound, MD simulations would be crucial to confirm the stability of the docked poses within its target receptors and to analyze the dynamic behavior of the key interactions identified in docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By developing a predictive QSAR model, the activity of new, unsynthesized compounds can be estimated.

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to investigate the electronic structure and reactivity of molecules. DFT calculations have been performed on 6-bromo-quinazoline derivatives to understand their electronic properties. nih.gov These calculations can provide valuable information about:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution across the molecule. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Electron Density and Electrostatic Potential: These properties help in identifying the regions of the molecule that are electron-rich or electron-poor, which is crucial for understanding intermolecular interactions.

Thermodynamic Stability: DFT calculations can be used to compare the relative stabilities of different conformations or isomers of a molecule. researchgate.net

For this compound, DFT calculations would provide a deep understanding of how the bromo and fluoro substituents influence the electronic properties of the quinazolinone core and, consequently, its reactivity and binding affinity for biological targets.

| Calculated Parameter | Description | Relevance |

| HOMO Energy | Energy of the highest occupied molecular orbital | Relates to the ability to donate electrons |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability |

| Dipole Moment | Measure of the overall polarity of the molecule | Influences solubility and intermolecular interactions |

Pharmacophore Modeling and Virtual Screening Approaches in Lead Optimization

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model for a series of active quinazolinone derivatives would typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. This process, known as virtual screening, can rapidly identify potential new lead compounds with diverse chemical scaffolds but similar biological activity. For the optimization of this compound, a pharmacophore model could be generated based on its binding mode in a target receptor. This model would then guide the design of new analogues with improved potency and selectivity by ensuring that the key pharmacophoric features are maintained or enhanced. The quinazolin-4-one scaffold itself often serves as a key pharmacophoric group in the design of new bioactive molecules. nih.gov

Future Research Directions and Unexplored Potential of 6 Bromo 8 Fluoro 1h Quinazolin 4 One

Development of Multi-Target Directed Ligands for Complex Diseases

The traditional "one drug, one target" paradigm is often insufficient for treating complex, multifactorial diseases like cancer and neurodegenerative disorders. nih.govfrontiersin.org This has spurred the development of multi-target directed ligands (MTDLs), single chemical entities designed to interact with multiple biological targets simultaneously. frontiersin.org The quinazolinone framework is an ideal scaffold for designing such agents. nih.gov

Future research should focus on using 6-bromo-8-fluoro-1H-quinazolin-4-one as a core structure to develop novel MTDLs. For instance, researchers have successfully created quinazolin-4-one/3-cyanopyridin-2-one hybrids that act as dual inhibitors of both EGFR and BRAFV600E, two key kinases in cancer progression. nih.gov Other studies have synthesized quinazolinone derivatives that show potent inhibitory activity against multiple metabolic enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in Alzheimer's disease. bezmialem.edu.tr

The unique electronic properties imparted by the bromo and fluoro substituents on the this compound scaffold could be leveraged to fine-tune binding affinities and selectivity profiles for multiple targets. By strategically adding different pharmacophores at the N3 and C2 positions, it may be possible to design potent MTDLs for complex diseases, potentially offering improved efficacy and a lower likelihood of drug resistance compared to single-target agents. nih.gov

Identification of Novel Biological Targets and Undiscovered Mechanisms of Action

While quinazolinone derivatives are well-known for their activity against targets like EGFR, recent research has begun to uncover a wider range of biological interactions. nih.govresearchgate.net A significant future direction for this compound is its use in broad screening campaigns to identify novel biological targets and elucidate new mechanisms of action.

Recent studies have identified quinazolinone-based compounds as inhibitors of several important enzymes:

Aurora Kinases: A structurally related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was identified as a selective inhibitor of Aurora A kinase, a crucial regulator of cell division that is often dysfunctional in cancer. mdpi.comnih.gov The presence of the 8-fluoro group was noted to have a significant impact on binding to the kinase's hinge region. mdpi.com

PI3K/mTOR Pathway: Quinazolinone derivatives have been investigated as inhibitors of the PI3K/mTOR pathway, which is critical for cell growth and is frequently hyperactivated in cancer. nih.gov

Viral Proteases: In the search for antiviral agents, a quinazolin-4-one series of inhibitors was identified that targets the main protease (Mpro) of the SARS-CoV-2 virus, demonstrating the scaffold's versatility beyond cancer and neurodegenerative diseases. nih.gov

The this compound compound represents a valuable tool for target discovery. Its unique substitution pattern may confer affinity for previously unknown binding sites on proteins or reveal novel allosteric regulatory mechanisms. Systematic screening against diverse panels of kinases, proteases, and other enzymes could unveil unexpected therapeutic applications.

Exploration of Advanced Synthetic Methodologies for Enhanced Molecular Diversity and Complexity

To fully explore the therapeutic potential of the this compound scaffold, it is crucial to generate a wide array of derivatives with diverse chemical functionalities. Moving beyond classical synthetic routes, future research should employ advanced methodologies that allow for rapid, efficient, and versatile synthesis. nih.gov

These modern techniques can be applied to the this compound core to build large chemical libraries for high-throughput screening. The bromine atom at the 6-position is particularly amenable to post-synthesis modification via cross-coupling reactions, further expanding molecular diversity.

Table 1: Advanced Synthetic Methodologies for Quinazolinone Scaffolds

| Methodology | Description | Potential Advantages | Reference(s) |

|---|---|---|---|

| Multi-Component Reactions (MCRs) | One-pot reactions where multiple starting materials react to form a complex product, incorporating most or all of the atoms from the reactants. | High atom economy, reduced number of purification steps, operational simplicity, and rapid access to structural diversity. | evitachem.com |

| Zinc-Catalyzed Radical Cyclization | A method using a zinc compound to promote the coupling of o-amino amides with nitriles through a radical-mediated pathway. | Utilizes bench-stable reagents, proceeds under mild conditions, and allows for efficient scaffold construction. | nih.govrsc.org |

| Visible-Light Photocatalysis | Uses a photocatalyst (e.g., fluorescein) and visible light to drive the condensation of o-aminobenzamides and aldehydes. | Eco-friendly ("green chemistry"), operates under mild conditions, offers high scalability, and is suitable for industrial applications. | nih.gov |

Investigation of Pharmacological Properties (e.g., metabolic stability, tissue distribution) in Relevant Preclinical Models

A promising biological activity profile is only one aspect of a successful drug candidate; favorable pharmacological properties are equally critical. A key area for future investigation is the systematic preclinical evaluation of this compound and its derivatives, focusing on absorption, distribution, metabolism, and excretion (ADMET) characteristics.

Studies on other quinazolinone derivatives have shown variable metabolic stability. For example, in one study, certain isoquinoline-tethered quinazoline (B50416) derivatives exhibited poor stability in human and mouse liver microsomes, whereas compound 14f in the same series showed good stability. nih.gov Another study found that a selection of quinazolinamine derivatives remained 80-92% intact after a one-hour incubation with human liver microsomes, indicating high metabolic stability. researchgate.net

Future research on this compound should include:

In Vitro Metabolic Stability Assays: Using liver microsomes from different species (e.g., human, mouse, rat) to predict its metabolic fate.

In Silico ADMET Prediction: Employing computational models to forecast properties like blood-brain barrier permeability, plasma protein binding, and potential toxicity, as has been done for other novel quinazolinone hybrids. nih.govnih.gov

Preclinical Pharmacokinetic Studies: Investigating the compound's absorption, tissue distribution, and clearance in animal models to understand how it behaves in a biological system.

The fluorine at the 8-position is often introduced to block metabolic oxidation, suggesting that this compound may possess enhanced metabolic stability, a hypothesis that requires rigorous experimental validation.

Table 2: Preclinical Pharmacological Data for Selected Quinazolinone Derivatives

| Compound/Series | Preclinical Model/Assay | Finding | Reference(s) |

|---|---|---|---|

| Isoquinoline-tethered quinazolines | Human and mouse liver microsomes | Most derivatives showed poor metabolic stability, but compound 14f was an exception with good stability. | nih.gov |

| Quinazolinamine derivatives | Human liver microsomes | Seven selected derivatives showed high metabolic stability (80-92% remaining after 1 hour). | researchgate.net |

| Novel quinazolinone-pyrimidine hybrids | In silico ADMET prediction | Most synthesized hybrids were predicted to have low toxicity and minimal side effects. | nih.gov |

| Novel quinazolinone derivatives | In silico ADMET prediction | All synthesized derivatives predicted to have good blood-brain barrier and CNS permeation. | nih.gov |

Application of this compound in Chemical Biology as Probes and Tools

Beyond its direct therapeutic potential, this compound and its derivatives can serve as valuable tools in chemical biology. Chemical probes are essential for visualizing and studying the function of biological targets within their native cellular environment. The quinazolinone scaffold has already proven its utility in this area.

For instance, researchers have developed:

Fluorescent Probes for α1-Adrenergic Receptors: A series of quinazoline-based small-molecule fluorescent probes were designed and synthesized to detect α1-ARs with high affinity and sensitivity. nih.gov

Fluorescent Probes for the Translocator Protein (TSPO): The quinazoline scaffold was exploited to create fluorescently labeled imaging tools that could specifically label TSPO at the mitochondrial level in cell lines. acs.org

The this compound structure is well-suited for development into a chemical probe. The bromine atom provides a convenient chemical handle for modification, allowing for the attachment of fluorophores, biotin (B1667282) tags, or photo-affinity labels via reactions like Suzuki or Sonogashira coupling. The core scaffold itself can be optimized for high-affinity and selective binding to a target of interest, while the fluoro group can help fine-tune its physicochemical properties for better cell permeability and reduced non-specific binding. Such probes would be invaluable for target validation, drug-target engagement studies, and cellular imaging experiments.

Table of Compounds Mentioned

| Compound Name | Structure/Class |

|---|---|

| This compound | Quinazolinone derivative |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Quinazoline derivative |

| 14f (an isoquinoline-tethered quinazoline) | Quinazoline derivative |

| Quinazolin-4-one/3-cyanopyridin-2-one Hybrids | Hybrid compounds |

| α1-Adrenergic Receptor (α1-AR) Probes | Quinazoline-based fluorescent probes |

| Translocator Protein (TSPO) Probes | Quinazoline-based fluorescent probes |

| Gefitinib | Quinazoline-based drug |

| Erlotinib | Quinazoline-based drug |

| Afatinib | Quinazoline-based drug |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-bromo-8-fluoro-1H-quinazolin-4-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves halogenation and cyclization of precursor quinazolinones. For example, bromo-fluoro substitution can be achieved via electrophilic aromatic substitution using brominating agents (e.g., NBS) in anhydrous solvents like DMF under controlled temperatures (60–80°C) . Reaction time (6–12 hours) and stoichiometric ratios of halogenating agents are critical to minimize side products. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : H and C NMR to verify substitution patterns (e.g., distinct peaks for Br and F at δ 7.8–8.2 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H] at m/z 257.96 (CHBrFNO).

- Elemental Analysis : Validate Br/F content (theoretical: Br 31.2%, F 7.4%) .

Q. What safety precautions are essential when handling halogenated quinazolinones like this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) in a fume hood. Halogenated compounds may release toxic fumes (HBr/HF) under heat. Store in airtight containers away from light and moisture. Refer to SDS guidelines for spill management (neutralize with sodium bicarbonate) and disposal (hazardous waste protocols) .

Q. Which analytical techniques are optimal for monitoring reaction progress during synthesis?

- Methodological Answer : Thin-layer chromatography (TLC, silica gel GF254) with UV visualization (R ~0.4 in 3:1 hexane/ethyl acetate). For quantitative analysis, HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm ensures real-time monitoring of intermediates and byproducts .

Advanced Research Questions

Q. How can conflicting data on synthetic yields or bioactivity of this compound derivatives be resolved?

- Methodological Answer : Conduct a systematic review of variables:

- Synthetic Variability : Compare reaction conditions (e.g., solvent polarity, catalyst loading) across studies .

- Bioactivity Assays : Standardize in vitro tests (e.g., IC measurements against kinase targets) using positive controls (e.g., gefitinib for EGFR inhibition) .

- Statistical Analysis : Apply ANOVA to identify significant differences in yield or activity due to experimental parameters .

Q. What experimental strategies can elucidate the mechanism of action of this compound in enzyme inhibition?

- Methodological Answer :

- Kinetic Studies : Measure enzyme inhibition constants (K) using Lineweaver-Burk plots under varying substrate concentrations.

- Docking Simulations : Use molecular modeling software (e.g., AutoDock) to predict binding interactions with target enzymes (e.g., thymidylate synthase) .

- Mutagenesis : Engineer enzyme active-site mutants to validate critical residues for compound binding .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives?

- Methodological Answer :

- Core Modifications : Synthesize analogs with substituents at positions 2, 3, or 6 (e.g., methyl, nitro, or methoxy groups) .

- Bioactivity Profiling : Test derivatives against a panel of cancer cell lines (e.g., MCF-7, A549) and compare IC values.

- Computational QSAR : Develop quantitative models correlating electronic (Hammett σ) or steric parameters (Taft E) with activity .

Q. What crystallographic methods are suitable for determining the solid-state structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software for refinement . Key steps:

- Crystal Growth : Slow evaporation of saturated DMSO solution.

- Data Collection : Mo Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : Apply SHELXL for anisotropic displacement parameters and validate via R-factor (<5%) .

Q. How can reaction conditions be optimized to scale up synthesis without compromising purity?

- Methodological Answer :

- DoE Approach : Use factorial design (e.g., Taguchi method) to test variables: temperature (50–90°C), solvent (DMF vs. THF), and catalyst (e.g., Pd(OAc)).

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring.

- Green Chemistry : Substitute DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.